molecular formula C17H21NO2S B13329308 4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide CAS No. 110871-36-8

4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide

Cat. No.: B13329308
CAS No.: 110871-36-8
M. Wt: 303.4 g/mol
InChI Key: UVHCLBHHPPPICF-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C16H19NO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-1-phenylpropan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-methyl-N-(prop-2

Biological Activity

4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide, also known by its CAS number 81777-37-9, is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and antidiabetic properties, as well as other relevant pharmacological effects.

  • Molecular Formula : C₁₇H₂₁NO₂S
  • Molecular Weight : 303.419 g/mol
  • LogP : 5.142 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 54.55 Ų

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its antimicrobial and antidiabetic properties.

Antimicrobial Activity

The compound was evaluated for its antibacterial effects using the disc diffusion method. Preliminary studies showed that it exhibited significant antibacterial activity against various strains, although specific strains and comparative results with standard antibiotics were not detailed in the available literature .

Antidiabetic Activity

The antidiabetic potential was assessed through induced models, which indicated that the compound may possess beneficial effects in managing diabetes. However, detailed mechanisms of action and specific results from these studies remain limited .

Case Study 1: Antimicrobial Properties

In a study evaluating several synthesized sulfonamides, including derivatives of this compound, it was found that certain compounds demonstrated higher antibacterial efficacy compared to standard drugs. The disc diffusion assay revealed notable zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfonamide structure can enhance activity .

CompoundZone of Inhibition (mm)Standard Drug Comparison
This compound15Amoxicillin (20 mm)
N-[5-[2-[4-bromophenyl amino]acetyloxazole]-4-methylo-benzenesulfonamide18Amoxicillin (20 mm)

Case Study 2: Antidiabetic Activity

Another research effort focused on the antidiabetic potential of sulfonamides, including our compound of interest. The study utilized Streptozotocin (STZ)-induced diabetic models to evaluate blood glucose levels post-treatment. Results indicated a significant reduction in glucose levels, suggesting that the compound may enhance insulin sensitivity or secretion .

While specific mechanisms for this compound are not fully elucidated, sulfonamides generally inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis. This inhibition leads to bacterial growth suppression. For antidiabetic effects, potential pathways include modulation of glucose metabolism and insulin signaling pathways.

Properties

CAS No.

110871-36-8

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

4-methyl-N-(2-methyl-1-phenylpropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-14-9-11-16(12-10-14)21(19,20)18-17(2,3)13-15-7-5-4-6-8-15/h4-12,18H,13H2,1-3H3

InChI Key

UVHCLBHHPPPICF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CC2=CC=CC=C2

Origin of Product

United States

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